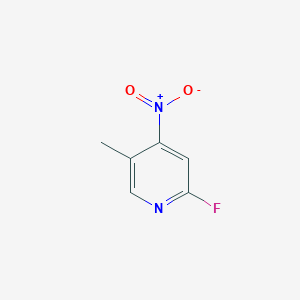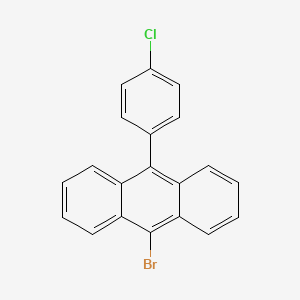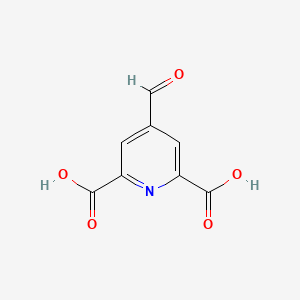![molecular formula C10H22Cl2N2 B13135795 3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The methyl group can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide.
- The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile.
Amination:
- The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
- The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol.
Industrial Production Methods:
In an industrial setting, the production of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques, such as chromatography and crystallization.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative and a cyclohexanone derivative.
- Reaction conditions may include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically involving the amine group.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be used to modify the spirocyclic core or the functional groups.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
- Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, THF.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, acetonitrile.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its unique spirocyclic structure and reactivity.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the development of novel materials and polymers.
- Studied for its potential applications in catalysis and chemical manufacturing.
作用機序
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream biological effects.
類似化合物との比較
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Comparison:
- Structural Differences: The presence of different functional groups and heteroatoms in the spirocyclic core.
- Reactivity: Variations in reactivity due to the presence of different substituents.
- Applications: Differences in applications based on the unique properties of each compound.
Uniqueness:
- The unique spirocyclic structure of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride allows for specific interactions with biological macromolecules, making it a valuable compound for research and development.
特性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H |
InChIキー |
RMTYCLPSTHHCEC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2(C1)CCNCC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



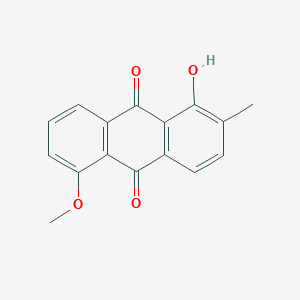
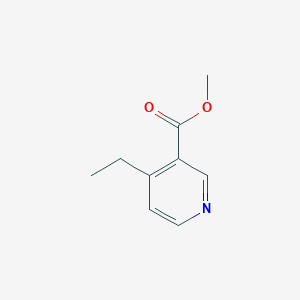
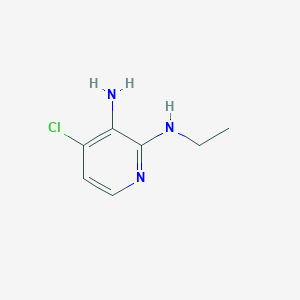
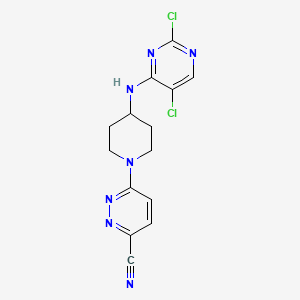
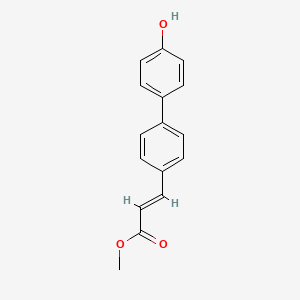
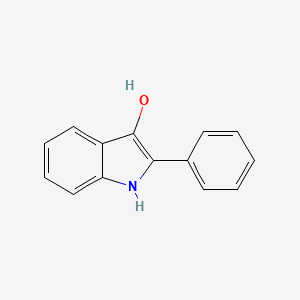
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

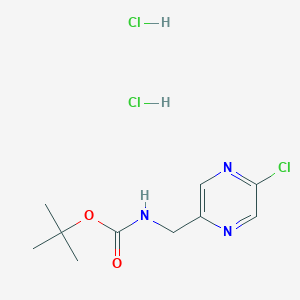
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
